Cas no 104227-88-5 (Desacetyl Famciclovir)

デスアセチルファムシクロビル(Desacetyl Famciclovir)は、抗ウイルス剤ファムシクロビルの主要な活性代謝物の一つです。この化合物は、ヘルペスウイルス(HSV-1、HSV-2)や水痘・帯状疱疹ウイルス(VZV)に対する高い選択性を示し、ウイルスDNAポリメラーゼを阻害することで増殖を抑制します。代謝過程において生体利用効率が良好で、細胞内で速やかに活性型のペンシクロビルに変換される特性を持ちます。化学的安定性に優れ、既存の抗ウイルス剤と比較して耐性ウイルスへの交差耐性リスクが低いことが報告されています。臨床応用においては、単純ヘルペスや帯状疱疹の治療における有効性が確認されています。

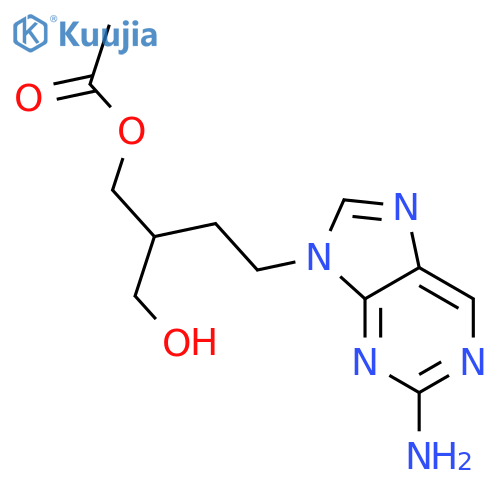

Desacetyl Famciclovir structure

商品名:Desacetyl Famciclovir

CAS番号:104227-88-5

MF:C12H17N5O3

メガワット:279.295081853867

MDL:MFCD08063728

CID:210198

PubChem ID:10039252

Desacetyl Famciclovir 化学的及び物理的性質

名前と識別子

-

- 1,3-Propanediol,2-[2-(2-amino-9H-purin-9-yl)ethyl]-, 1-acetate

- Desacetyl Famciclovir

- MONO-DESACETYL FAMCICLOVIR

- [4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate

- BRL 43594

- Famciclovir USP RC B

- FaMciclovir Related CoMpound B

- Desacetyl Famciclovir (Famciclovir Related Compound B)

- 4-(2-Amino-9H-purin-9-yl)-2-(hydroxymethyl)butyl acetate

- 2-[2-(2-AMino-9H-purin-9-yl)ethyl]-1,3-propanediol 1-Acetate

- 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol monoacetate (ester)

- Famciclovir Related Compound B (20 mg) [4-(2-Amino-9H-purin-9-yl)-2-(hydroxymethyl)butyl acetate]

- 1,3-Propanediol, 2-[2-(2-amino-9H-purin-9-yl)ethyl]-, 1-acetate; 1,3-Propanediol, 2-[2-(2-amino-9H-purin-9-yl)ethyl]-, monoacetate (ester) (9CI); BRL 43594; 2-Amino-9H-purin-9-yl)-2-(hydroxymethyl)butyl acetate; Famciclovir RC B (USP); 9-(4-Acetoxy-3-(hydroxymethyl)butyl)-2-amino-9H-purine

- 9-[4-acetoxy-3-(hydroxymethyl)but-1-yl]-2-aminopurine

- UNII-NE5144EK4H

- 2-(2-(2-Amino-9H-purin-9-yl)ethyl)-3-hydroxypropyl acetate

- 9-(4-acetoxy-3-hydroxymethylbut-1-yl)-2-aminopurine

- NE5144EK4H

- J-001135

- OUMGIMAEASXOJH-UHFFFAOYSA-N

- AS-69250

- CS-0196471

- 9-[4-Acetoxy-3-(hydroxymethyl)butyl]-2-amino-9H-purine

- SCHEMBL1878763

- MONOACETYL-6-DEOXY PENCICLOVIR

- 1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, 1-acetate

- 104227-88-5

- DTXSID60434620

- D80603

- FT-0665920

- 120687-07-2

- CHEMBL881

- AKOS030255718

- 2-[2-(2-amino-9H-purin-9-yl)ethyl]-3-hydroxypropyl acetate

- 2-[2-(2-AMINOPURIN-9-YL)ETHYL]-3-HYDROXYPROPYL ACETATE

- DB-262548

-

- MDL: MFCD08063728

- インチ: InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16)

- InChIKey: OUMGIMAEASXOJH-UHFFFAOYSA-N

- ほほえんだ: CC(OCC(CCN1C=NC2=CN=C(N=C12)N)CO)=O

計算された属性

- せいみつぶんしりょう: 279.13300

- どういたいしつりょう: 279.13313942g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 7

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 116Ų

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 166-168 ºC

- ようかいど: 微溶性(1.5 g/l)(25ºC)、

- PSA: 116.15000

- LogP: 0.55140

Desacetyl Famciclovir 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM535-50mg |

Desacetyl Famciclovir |

104227-88-5 | 98% | 50mg |

1628.0CNY | 2021-07-09 | |

| TRC | D288725-5mg |

Desacetyl Famciclovir |

104227-88-5 | 5mg |

$153.00 | 2023-05-18 | ||

| TRC | D288725-100mg |

Desacetyl Famciclovir |

104227-88-5 | 100mg |

$ 1556.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | D759484-1g |

9-[4-acetoxy-3-(hydroxymethyl)but-1-yl]-2-aminopurine |

104227-88-5 | 95% | 1g |

$905 | 2023-09-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-218128-10 mg |

Desacetyl Famciclovir, |

104227-88-5 | 10mg |

¥2,482.00 | 2023-07-10 | ||

| A2B Chem LLC | AE14214-100mg |

MONO-DESACETYL FAMCICLOVIR |

104227-88-5 | 95% | 100mg |

$2299.00 | 2024-04-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-218128-10mg |

Desacetyl Famciclovir, |

104227-88-5 | 10mg |

¥2482.00 | 2023-09-05 | ||

| A2B Chem LLC | AE14214-50mg |

MONO-DESACETYL FAMCICLOVIR |

104227-88-5 | 95% | 50mg |

$1293.00 | 2024-04-20 | |

| 1PlusChem | 1P008W86-50mg |

MONO-DESACETYL FAMCICLOVIR |

104227-88-5 | 95% | 50mg |

$271.00 | 2023-12-26 | |

| 1PlusChem | 1P008W86-100mg |

MONO-DESACETYL FAMCICLOVIR |

104227-88-5 | 95% | 100mg |

$316.00 | 2023-12-26 |

Desacetyl Famciclovir 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

104227-88-5 (Desacetyl Famciclovir) 関連製品

- 104227-87-4(Famciclovir)

- 174155-70-5(2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:104227-88-5)Desacetyl Famciclovir

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):313/468/1265